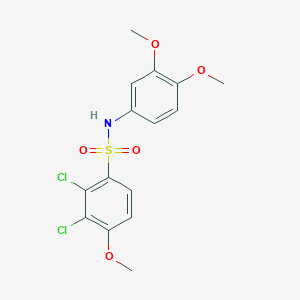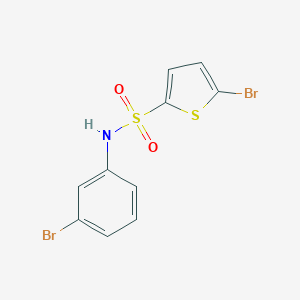![molecular formula C20H20Cl2F3N3O3S B296989 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B296989.png)
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that features a piperazine ring, chlorophenyl groups, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The intermediate products are then deprotected and further cyclized to form the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and chlorophenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A piperazine derivative used as an antipsychotic.
Quetiapine: Another piperazine derivative with antipsychotic properties.
Sitagliptin: A piperazine-containing drug used for diabetes management.
Uniqueness
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20Cl2F3N3O3S |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H20Cl2F3N3O3S/c1-32(30,31)28(18-11-14(20(23,24)25)5-6-17(18)22)13-19(29)27-9-7-26(8-10-27)16-4-2-3-15(21)12-16/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
RVYUOGVBJLNAHF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-fluoro(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide](/img/structure/B296909.png)
![N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide](/img/structure/B296912.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide](/img/structure/B296915.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B296916.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide](/img/structure/B296917.png)
![N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296920.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296921.png)
![2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296922.png)
![4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B296923.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296925.png)
![N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296926.png)
![N-[4-(acetylamino)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296927.png)
